molecular formula C8H13ClO3 B14280252 Ethyl 5-chloro-3-methyl-5-oxopentanoate CAS No. 136122-65-1

Ethyl 5-chloro-3-methyl-5-oxopentanoate

Katalognummer: B14280252
CAS-Nummer: 136122-65-1
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: DKIJTCSWAKBAIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-chloro-3-methyl-5-oxopentanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that features a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-3-methyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 1-chloro-3-methyl-2-butanone under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-chloro-3-methyl-5-oxopentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-chloro-3-methyl-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 5-chloro-3-methyl-5-oxopentanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions. The chlorine atom can act as a leaving group, facilitating these reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-oxopentanoate: Similar structure but lacks the chlorine atom.

    Ethyl 4-methyl-3-oxopentanoate: Similar structure with a different substitution pattern.

    Methyl 5-chloro-5-oxopentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 5-chloro-3-methyl-5-oxopentanoate is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

136122-65-1

Molekularformel

C8H13ClO3

Molekulargewicht

192.64 g/mol

IUPAC-Name

ethyl 5-chloro-3-methyl-5-oxopentanoate

InChI

InChI=1S/C8H13ClO3/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3

InChI-Schlüssel

DKIJTCSWAKBAIT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C)CC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.